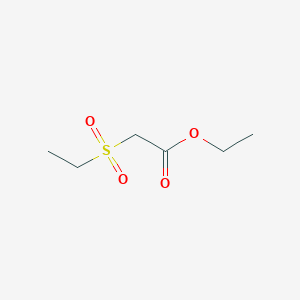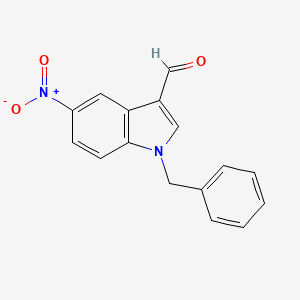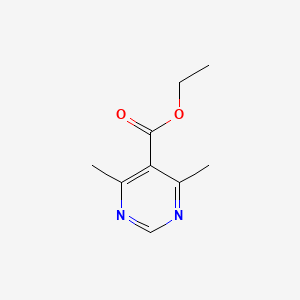
2,6-二氟对苯二胺
描述
2,6-Difluoro-p-phenylenediamine is a useful research compound. Its molecular formula is C6H6F2N2 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Difluoro-p-phenylenediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Difluoro-p-phenylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-p-phenylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
防腐应用
2,6-二氟对苯二胺作为苯二胺的衍生物,在防腐领域具有潜在应用。研究表明,苯二胺,包括它们的聚合形式,如聚(苯二胺),被广泛用作各种金属和合金的防腐材料。这些化合物对腐蚀提供了优异的表面保护,特别是在氯化钠和盐酸溶液等腐蚀性环境中。这些材料的有效性可以归因于它们在金属表面形成致密防腐膜的能力,主要是通过涉及氮原子的非键合电子和芳环的 π 电子的吸附机制 (Verma 和 Quraishi,2021)。
光物理性质
苯二胺的光物理和电化学性质受芳环上添加官能团的影响很大。研究表明,与氟基团类似,氰基团引入对苯二胺 (PPD) 会影响其光物理性质。这些改性会影响荧光寿命、量子产率和溶剂化变色等性质,这对材料科学和光物理学的潜在应用很重要 (Zahid 等,2011)。
聚合和材料合成
2,6-二氟对苯二胺可用于合成各种聚合物和材料。例如,其结构类似物已被用于合成光学活性聚(酰胺-酰亚胺),这些聚合物以其高热稳定性和光学活性而闻名。由于其理想的物理和化学性质,这些聚合物在先进材料中得到应用 (Mallakpour 等,2002)。
抗氧化剂和抗臭氧剂性质
苯二胺,包括它们的衍生物,以其抗氧化剂和抗臭氧剂性质而闻名。这些化合物广泛用于橡胶工业,以保护橡胶免受氧化降解和臭氧损伤。苯二胺的独特化学结构,包括氨基的存在,使其在各种工业应用中作为稳定剂的有效性 (Cataldo,2002)。
电化学应用
2,6-二氟对苯二胺及其类似物在电化学领域具有潜在应用,特别是在伏安酶免疫分析中。苯二胺可以作为过氧化物酶介导的电化学反应的底物,为检测各种生化物质提供了一种有希望的方法。该应用在生物传感器和分析化学领域尤为相关 (Jiao 等,2000)。
安全和危害
未来方向
作用机制
Target of Action
It is a derivative of p-phenylenediamine (ppd), which is known to interact with various biological targets .
Mode of Action
As a derivative of PPD, it may share similar chemical interactions. PPD is known to undergo oxidation and coupling reactions, forming colored products that are used in hair dyes .
生化分析
Biochemical Properties
2,6-Difluoro-p-phenylenediamine plays a significant role in biochemical reactions, particularly in the synthesis of benzimidazole derivatives, which have potential anticancer properties . It interacts with enzymes such as sodium metabisulphite, which acts as an oxidation agent in the synthesis process . The nature of these interactions involves the formation of benzimidazole rings through the reaction of 2,6-Difluoro-p-phenylenediamine with benzaldehydes .
Cellular Effects
2,6-Difluoro-p-phenylenediamine has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, benzimidazole derivatives synthesized from 2,6-Difluoro-p-phenylenediamine have demonstrated significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . These effects are attributed to the compound’s ability to modulate cellular signaling and gene expression pathways.
Molecular Mechanism
The molecular mechanism of 2,6-Difluoro-p-phenylenediamine involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, the presence of electron-donating groups on the benzimidazole scaffold, derived from 2,6-Difluoro-p-phenylenediamine, enhances its anticancer activity . This interaction results in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Difluoro-p-phenylenediamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Difluoro-p-phenylenediamine maintains its stability under specific conditions, allowing for prolonged observation of its effects on cells . Detailed information on its long-term effects in in vitro or in vivo studies is limited.
Dosage Effects in Animal Models
The effects of 2,6-Difluoro-p-phenylenediamine vary with different dosages in animal models. At lower doses, the compound has shown to induce specific biochemical changes without causing significant toxicity . At higher doses, it can lead to toxic effects, including acute toxicity in rodents . The threshold effects and toxic doses need to be carefully evaluated to determine the safe and effective dosage range.
Metabolic Pathways
2,6-Difluoro-p-phenylenediamine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential toxic effects.
Transport and Distribution
The transport and distribution of 2,6-Difluoro-p-phenylenediamine within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interaction with these transporters . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
2,6-Difluoro-p-phenylenediamine’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with cellular components and its overall biochemical effects.
属性
IUPAC Name |
2,6-difluorobenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWCWQUDUPQGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190878 | |
| Record name | p-Phenylenediamine, 2,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3743-86-0 | |
| Record name | 2,6-Difluoro-p-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Difluoro-p-phenylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Phenylenediamine, 2,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-p-phenylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CF73PUY2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate](/img/structure/B3031395.png)
![1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-](/img/structure/B3031397.png)
![5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol](/img/structure/B3031400.png)
![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)

